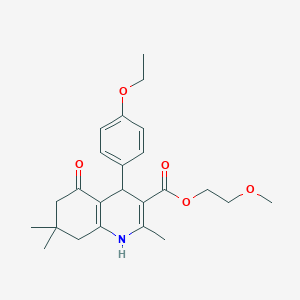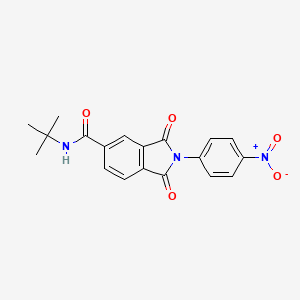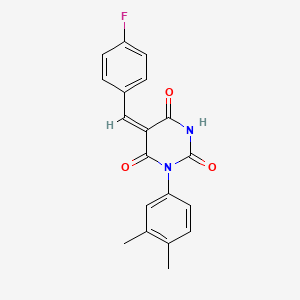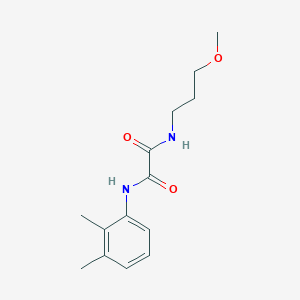![molecular formula C19H22Cl2N2O2 B5039649 2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5039649.png)
2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent in the world. DEET is a colorless liquid with a slightly sweet odor and is used to prevent insect bites from mosquitoes, ticks, fleas, and other biting insects.
Mechanism of Action
2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol works by blocking the olfactory receptors in insects, which prevents them from detecting the presence of humans or animals. This makes it difficult for insects to locate and bite their prey.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is generally considered safe for use in humans when used as directed. However, some studies have suggested that this compound may have neurotoxic effects and may be harmful to the nervous system in high doses.
Advantages and Limitations for Lab Experiments
2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is a widely used insect repellent and is readily available for use in laboratory experiments. It is highly effective in preventing insect bites and can be used to study the behavior of insects in the presence of repellents. However, this compound may not be suitable for all types of experiments, as it may interfere with certain types of assays or tests.
Future Directions
1. Development of new insect repellents with improved safety profiles and efficacy.
2. Study of the long-term effects of 2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol exposure on human health.
3. Development of new methods for synthesizing this compound and other insect repellents.
4. Investigation of the mechanisms of action of this compound and other insect repellents.
5. Study of the effects of this compound on non-target organisms and the environment.
6. Development of new formulations of this compound and other insect repellents for improved efficacy and safety.
7. Investigation of the potential use of this compound and other insect repellents in the control of insect-borne diseases.
In conclusion, this compound is a highly effective insect repellent that has been extensively studied for its insect repellent properties. It is widely used in personal and commercial insect repellent products and is readily available for use in laboratory experiments. While this compound has a low toxicity profile and is generally considered safe for use in humans, further research is needed to fully understand its long-term effects on human health and the environment.
Synthesis Methods
2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol is synthesized through a multi-step process that involves the reaction of 2,4-dichlorophenol with 2-ethoxybenzylamine to form the intermediate 2,4-dichloro-6-{[2-ethoxyphenyl)amino]methyl}phenol. This intermediate is then reacted with piperazine to form the final product, this compound.
Scientific Research Applications
2,4-dichloro-6-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}phenol has been extensively studied for its insect repellent properties and has been found to be highly effective in preventing insect bites. It is widely used in both personal and commercial insect repellent products, including sprays, lotions, and wipes.
Properties
IUPAC Name |
2,4-dichloro-6-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O2/c1-2-25-18-6-4-3-5-17(18)23-9-7-22(8-10-23)13-14-11-15(20)12-16(21)19(14)24/h3-6,11-12,24H,2,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYGMMABKHXHDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-amino-4-[(2-hydroxyethyl)amino]-2H-chromen-2-one](/img/structure/B5039574.png)
![2-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 2-naphthalenesulfonate](/img/structure/B5039581.png)
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-(pentanoylamino)benzamide](/img/structure/B5039586.png)

![3,4-dimethoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzenesulfonamide](/img/structure/B5039606.png)
![4-(6,6-diphenylbicyclo[3.1.0]hex-1-yl)morpholine](/img/structure/B5039621.png)
![(3R*,4R*)-1-(3-pyridinylmethyl)-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5039628.png)

![5-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-3-(3-thienylmethyl)-1,2,4-oxadiazole](/img/structure/B5039638.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5039647.png)

